molecular formula C9H7IO4 B14136807 2-Iodo-3-(methoxycarbonyl)benzoic acid CAS No. 106589-19-9

2-Iodo-3-(methoxycarbonyl)benzoic acid

Cat. No.: B14136807
CAS No.: 106589-19-9
M. Wt: 306.05 g/mol
InChI Key: YCNZKJMADITTNK-UHFFFAOYSA-N
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Description

2-Iodo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7IO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(methoxycarbonyl)benzoic acid typically involves the iodination of 3-(methoxycarbonyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Iodo-3-(methoxycarbonyl)benzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the iodine and methoxycarbonyl groups. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .

Comparison with Similar Compounds

  • 2-Iodo-3-methylbenzoic acid
  • 2-Iodo-3-nitrobenzoic acid
  • 2-Iodo-3-chlorobenzoic acid

Comparison: Compared to its analogs, 2-Iodo-3-(methoxycarbonyl)benzoic acid is unique due to the presence of the methoxycarbonyl group, which enhances its reactivity and versatility in synthetic applications. The electron-withdrawing nature of the methoxycarbonyl group makes it more reactive in electrophilic aromatic substitution and coupling reactions .

Properties

CAS No.

106589-19-9

Molecular Formula

C9H7IO4

Molecular Weight

306.05 g/mol

IUPAC Name

2-iodo-3-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7IO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

YCNZKJMADITTNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1I)C(=O)O

Origin of Product

United States

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